N-[(E)-decylideneamino]-2,4-dinitroaniline
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Overview
Description
N-[(E)-decylideneamino]-2,4-dinitroaniline is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microbial Metabolism
- Dinitramine, a compound structurally similar to N-[(E)-decylideneamino]-2,4-dinitroaniline, can be metabolized by microorganisms like Aspergillus fumigatus and Fusarium oxysporum. This metabolism involves dealkylation and requires specific enzymes and cofactors (Laanio, Kearney, & Kaufman, 1973).
Biotransformation by Bacteria
- Butralin, another dinitroaniline herbicide, is degraded by the soil bacterium Sphingopyxis sp. This study proposed a novel mechanism of degradation involving nitroreduction and N-dealkylation (Ghatge et al., 2020).
Enzyme-Linked Immunosorbent Assays
- Development of sensitive assays for detecting 2,4-dinitroaniline and 2,6-dinitroaniline in environmental samples, such as water and soil. This contributes to the monitoring of environmental contamination by these compounds (Krämer, Forster, & Kremmer, 2008).
Mode of Action as Herbicides
- Dinitroaniline herbicides, including compounds similar to this compound, affect plant growth by disrupting mitotic processes in root cells. They interfere with spindle microtubules, leading to inhibition of lateral root development (Parka & Soper, 1977).
Impact on Photosynthesis and Respiration
- Studies show that dinitroaniline herbicides inhibit photosynthesis and respiration in plant cells, which could explain their phytotoxicity. This suggests a possible impact on ATP production in plants (Moreland, Farmer, & Hussey, 1972).
Synthesis and Energetic Properties
- Research on the synthesis and properties of dinitroaniline derivatives, such as 4-Diazo-2,6-dinitrophenol, offers insights into the chemical characteristics and potential applications of these compounds (Klapötke, Preimesser, & Stierstorfer, 2015).
Antimitotic and Phytotoxicity Screening
- Screening of 2,4- and 2,6-dinitroaniline derivatives for antimitotic activity and phytotoxicity reveals their potential as herbicides. This is based on their ability to change the mitotic index and cause cytogenetic disorders in plant cells (Ozheredov et al., 2009).
Pharmacological Potential
- A study on novel dinitroaniline antimalarials investigates their binding site dimensions in malarial parasite tubulin and explores their potential as antiparasitic agents (Casino et al., 2018).
Mechanism of Action
Target of Action
N-[(E)-decylideneamino]-2,4-dinitroaniline is a type of dinitroaniline herbicide . The primary targets of this compound are the tubulin proteins in plants . Tubulin proteins play a crucial role in cell division and are essential for the growth and development of plants .
Mode of Action
The compound interacts with its targets, the tubulin proteins, by binding to them . This binding inhibits the normal functioning of these proteins, leading to the inhibition of shoot and root growth in plants
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development. By inhibiting the function of tubulin proteins, the compound disrupts the normal cell division process, which is a critical part of these pathways The downstream effects include stunted growth and eventual death of the plant
Pharmacokinetics
Like other dinitroaniline herbicides, it is likely to be absorbed by plants and distributed throughout the plant tissues . The metabolism and excretion of the compound in plants are not well-understood and require further research. These properties can significantly impact the bioavailability of the compound in the target organisms.
Result of Action
The result of the action of this compound is the inhibition of plant growth. By binding to tubulin proteins and disrupting their normal function, the compound prevents normal cell division, leading to stunted growth and eventual death of the plant .
Properties
IUPAC Name |
N-[(E)-decylideneamino]-2,4-dinitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTWCMFTBSTXFK-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.